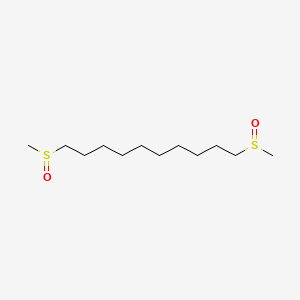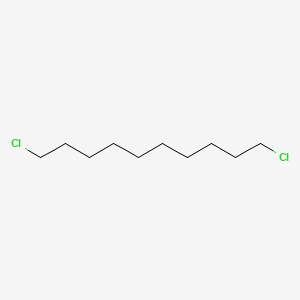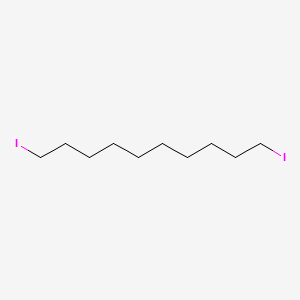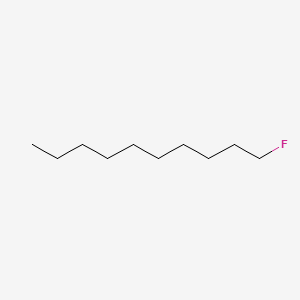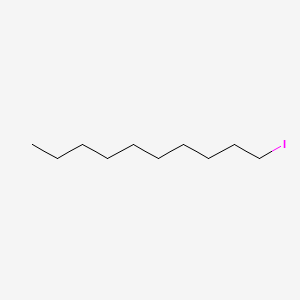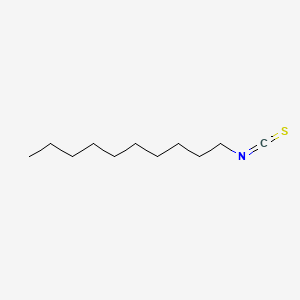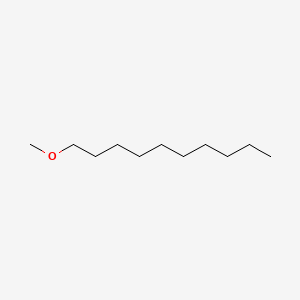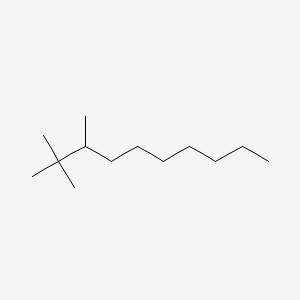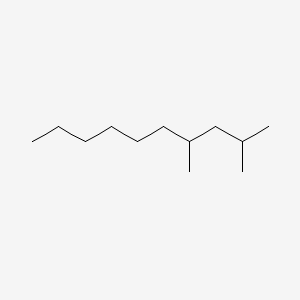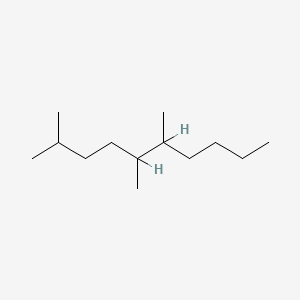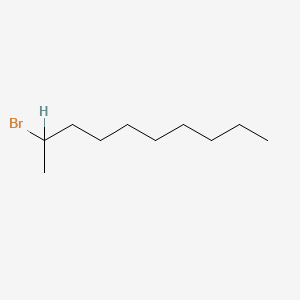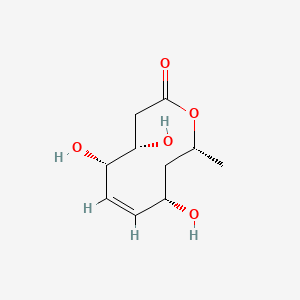
十碳restrictine D
描述
Decarestrictine D is a complex organic compound with multiple stereocenters and functional groups
科学研究应用
Chemistry
In chemistry, Decarestrictine D is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with enzymes, receptors, and other biomolecules to understand its effects on biological systems.
Medicine
In medicine, Decarestrictine D could be explored for its therapeutic potential. This includes its use as a lead compound for drug development, particularly if it exhibits activity against specific diseases or conditions.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
Mode of Action
The exact mode of action of Decarestrictine D remains incompletely understood. It is known to exhibit inhibitory activity against cholesterol levels , but the specific interactions with its targets and the resulting changes are still under investigation.
Biochemical Pathways
Decarestrictine D is known to affect cholesterol biosynthesis . It is utilized as a receptor for glycosylation reactions to synthesize novel hybrid antibiotics . The specific biochemical pathways and their downstream effects are still being studied.
Pharmacokinetics
Its synthesis involves key steps such as cross-metathesis or ring-closing metathesis and yamaguchi macrolactonization . These steps could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of Decarestrictine D’s action are primarily its inhibitory activity against cholesterol levels . It is also utilized as a receptor for glycosylation reactions to synthesize novel hybrid antibiotics
Action Environment
The action of Decarestrictine D can be influenced by environmental factors. For instance, under acidic conditions during fermentation, Decarestrictine D is converted into other compounds . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the environment in which it is present.
生化分析
Biochemical Properties
Decarestrictine D plays a significant role in biochemical reactions. It exhibits inhibitory activity against cholesterol levels . It interacts with enzymes involved in cholesterol biosynthesis, leading to a decrease in cholesterol production . The nature of these interactions is inhibitory, with Decarestrictine D binding to the active sites of these enzymes and preventing them from catalyzing their respective reactions .
Cellular Effects
Decarestrictine D has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the biosynthesis of cholesterol, a critical component of cell membranes . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism, as cholesterol plays a vital role in these processes .
Molecular Mechanism
The molecular mechanism of Decarestrictine D involves its binding interactions with biomolecules, specifically enzymes involved in cholesterol biosynthesis . It acts as an enzyme inhibitor, binding to the active sites of these enzymes and preventing them from catalyzing the conversion of substrates into products . This inhibition leads to a decrease in cholesterol production, impacting various cellular functions .
Metabolic Pathways
Decarestrictine D is involved in the metabolic pathway of cholesterol biosynthesis . It interacts with enzymes in this pathway, acting as an inhibitor and reducing the production of cholesterol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Decarestrictine D involves several steps, including the formation of the oxecin ring and the introduction of hydroxyl groups at specific positions. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Decarestrictine D can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or alkanes.
相似化合物的比较
Similar Compounds
Similar compounds to Decarestrictine D include other oxecin derivatives with different substituents or stereochemistry. Examples include:
- (2R,4S,5S,7S,8S)-2-[(1S)-1-Bromopropyl]-5,7-dichloro-8-[(2E)-2-penten-4-yn-1-yl]-4-oxocanyl acetate .
Uniqueness
The uniqueness of Decarestrictine D lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(2R,4S,5Z,7S,8S)-4,7,8-trihydroxy-2-methyl-2,3,4,7,8,9-hexahydrooxecin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-6-4-7(11)2-3-8(12)9(13)5-10(14)15-6/h2-3,6-9,11-13H,4-5H2,1H3/b3-2-/t6-,7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMMWMJBUOCCFZ-OJIZAPILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C=CC(C(CC(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](/C=C\[C@@H]([C@H](CC(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017473 | |
| Record name | Decarestrictine D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127393-89-9 | |
| Record name | Decarestrictine D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127393899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decarestrictine D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


